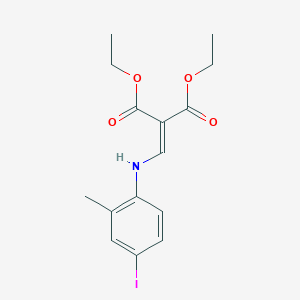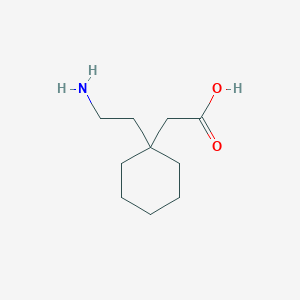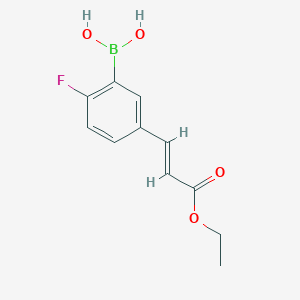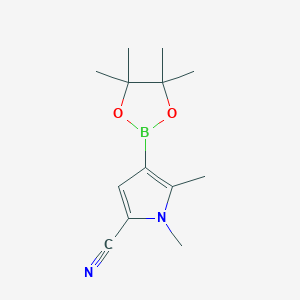
4-Bromo-2-(4-fluorophenyl)thiazole
Overview
Description
“4-Bromo-2-(4-fluorophenyl)thiazole” is a chemical compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . It is related to other compounds such as “4-(4-Bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylic acid” and "4-Bromo-2-fluorophenol" .
Synthesis Analysis
The synthesis of thiazole derivatives, including “this compound”, involves various chemical reactions. For instance, a series of 2,4-disubstituted thiazole derivatives were synthesized and screened for their in vitro antimicrobial activities . Another study described the synthesis of a new series of aromatic 2,4-disubstituted 1,3-thiazole analogues with trypanocidal potency .
Molecular Structure Analysis
The molecular structure of “this compound” includes a thiazole ring, a bromine atom, and a fluorine atom . The thiazole ring is a five-membered ring with one sulfur atom and one nitrogen atom. The bromine and fluorine atoms are attached to the phenyl groups of the molecule .
Chemical Reactions Analysis
Thiazole derivatives, including “this compound”, can undergo various chemical reactions. For example, they can be used in the synthesis of other compounds, such as 2,4-disubstituted arylthiazoles . They can also exhibit different biological activities, such as antimicrobial and anticancer activities .
Scientific Research Applications
4-Bromo-2-(4-fluorophenyl)thiazole has been used in a variety of scientific research applications. It has been used in organic synthesis, as a reagent for the synthesis of various organic compounds. It has also been used in drug discovery, as a starting material for the synthesis of potential therapeutic agents. Additionally, this compound has been used in biochemistry, as a tool for studying biochemical and physiological processes.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 4-Bromo-2-(4-fluorophenyl)thiazole may also interact with various biological targets.
Mode of Action
It’s known that thiazole derivatives can exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the biological functions of the targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways and have downstream effects on various biological processes.
Result of Action
Some thiazole derivatives have shown promising antimicrobial and antiproliferative activities , suggesting that this compound might have similar effects.
Action Environment
The synthesis of this compound involves conditions such as inert atmosphere and specific temperature , which might suggest that certain environmental conditions could potentially affect its action and stability.
Advantages and Limitations for Lab Experiments
The use of 4-Bromo-2-(4-fluorophenyl)thiazole in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is readily available. Additionally, it is stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. It is not water-soluble, and it is toxic, so it must be handled with care.
Future Directions
There are several potential future directions for the use of 4-Bromo-2-(4-fluorophenyl)thiazole. It could be used in the synthesis of other organic molecules, as a starting material for the synthesis of therapeutic agents, or as a tool for studying biochemical and physiological processes. Additionally, it could be used in drug delivery systems, as a tool for drug targeting, or as a tool for studying the metabolism of drugs. Finally, it could be used in the development of new diagnostic tests, or as a tool for studying the activity of certain enzymes.
Biochemical Analysis
Biochemical Properties
4-Bromo-2-(4-fluorophenyl)thiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . The interaction between this compound and these enzymes can lead to the modulation of biochemical pathways, ultimately affecting cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that thiazole derivatives can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins . Additionally, this compound may affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, thereby inhibiting their activity. For instance, it may inhibit the activity of tyrosine kinases by binding to their ATP-binding sites . This inhibition can lead to the downregulation of downstream signaling pathways, ultimately affecting cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular functions, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At high doses, it may cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed in studies, where a certain dosage level is required to achieve the desired biological activity without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, cytochrome P450 enzymes may be involved in the oxidation of this compound, leading to the formation of metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by transporters and binding proteins. This compound may interact with specific transporters that facilitate its uptake into cells . Once inside the cells, it can be distributed to various cellular compartments, where it exerts its biological effects. The localization and accumulation of this compound can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production.
properties
IUPAC Name |
4-bromo-2-(4-fluorophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNS/c10-8-5-13-9(12-8)6-1-3-7(11)4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQFXTPEZJYBSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001296264 | |
| Record name | 4-Bromo-2-(4-fluorophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142196-38-0 | |
| Record name | 4-Bromo-2-(4-fluorophenyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142196-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-(4-fluorophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride](/img/structure/B1454806.png)










